molecular formula C13H12FN7 B2815830 (3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide CAS No. 1385452-41-4

(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide

Cat. No. B2815830
CAS RN: 1385452-41-4
M. Wt: 285.286
InChI Key: BZSPTWPWGZLEBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include details on the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes details such as the compound’s melting point, boiling point, solubility, and stability. It may also include details on its spectral properties .

Scientific Research Applications

Novel Pharmaceutical Compounds and Mechanisms

  • Neurokinin-1 Receptor Antagonists : This class of compounds, including variations of the chemical structure similar to "(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide," has been identified as having high affinity and oral activity. They are effective in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression. The incorporation of specific solubilizing groups has achieved significant water solubility, which is crucial for intravenous and oral administration (Harrison et al., 2001).

  • Selective Androgen Receptor Modulators : Research on similar compounds has demonstrated potential as therapeutic agents for androgen-dependent diseases. These studies provide insights into the pharmacokinetics, metabolism, and ideal pharmacokinetic characteristics necessary for preclinical study, highlighting the significance of molecular properties in the development of such drugs (Wu et al., 2006).

  • Antitumor Activity : Certain derivatives with a structure akin to "(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide" have shown potent antitumor activity against various tumor cells, including human carcinoma. This illustrates the compound's potential application in cancer treatment, emphasizing the importance of structural modifications for enhanced efficacy (Naito et al., 2005).

  • Photoreactions in Pharmaceutical Compounds : The study of photoreactions of similar compounds in different solvents provides essential knowledge for understanding their stability and behavior under light exposure. This is crucial for the development of pharmaceuticals with improved safety profiles, particularly for drugs that may induce photodermatosis upon sunlight exposure (Watanabe et al., 2015).

  • Aldehyde Dehydrogenase Inhibition : Research on cyanamide, a related compound, has explored its potential for treating alcoholism by inhibiting aldehyde dehydrogenase. Although distinct from the direct application of "(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide," this study underscores the broader scope of cyanamide derivatives in medical research (Sinclair & Lindros, 1981).

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include details on safe handling and disposal practices .

properties

IUPAC Name

(3-cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN7/c1-2-5-21-13(17-18-19-21)8-20(9-16)11-3-4-12(14)10(6-11)7-15/h3-4,6H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSPTWPWGZLEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)CN(C#N)C2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide

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